molecular formula C22H30O2Si B14177795 (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal CAS No. 855256-87-0

(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal

Cat. No.: B14177795
CAS No.: 855256-87-0
M. Wt: 354.6 g/mol
InChI Key: BKVKFFINIXHUHI-LJQANCHMSA-N
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Description

(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hexanal backbone. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDPS group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction conditions are generally mild, and the protecting group is introduced through the nucleophilic attack of the alcohol on the electrophilic silicon atom of the TBDPS chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often added in a controlled manner to prevent side reactions and to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing for selective reactions to occur at other functional sites. The molecular targets are typically the hydroxyl groups of alcohols, and the pathways involved include nucleophilic substitution and deprotection reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .

Properties

CAS No.

855256-87-0

Molecular Formula

C22H30O2Si

Molecular Weight

354.6 g/mol

IUPAC Name

(5R)-5-[tert-butyl(diphenyl)silyl]oxyhexanal

InChI

InChI=1S/C22H30O2Si/c1-19(13-11-12-18-23)24-25(22(2,3)4,20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-10,14-19H,11-13H2,1-4H3/t19-/m1/s1

InChI Key

BKVKFFINIXHUHI-LJQANCHMSA-N

Isomeric SMILES

C[C@H](CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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